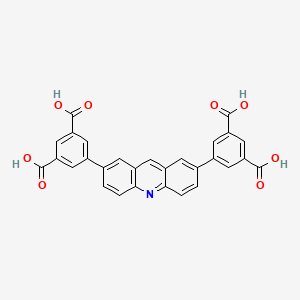
5,5'-(Acridine-2,7-diyl)diisophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(Acridine-2,7-diyl)diisophthalic acid: is a complex organic compound characterized by the presence of an acridine moiety linked to two isophthalic acid groups. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including chemistry, biology, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Acridine-2,7-diyl)diisophthalic acid typically involves the reaction of acridine derivatives with isophthalic acid under controlled conditions. One common method involves the use of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate as a precursor, which is then hydrolyzed to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 5,5’-(Acridine-2,7-diyl)diisophthalic acid are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions: 5,5’-(Acridine-2,7-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, 5,5’-(Acridine-2,7-diyl)diisophthalic acid is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure allows for the formation of various supramolecular assemblies and metal-organic frameworks .
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study molecular interactions, enzyme activity, and cellular processes .
Medicine: Its structural properties enable it to act as a carrier for therapeutic agents, enhancing their stability and bioavailability .
Industry: The compound is also used in various industrial applications, including the development of advanced materials, coatings, and catalysts. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
作用机制
The mechanism of action of 5,5’-(Acridine-2,7-diyl)diisophthalic acid involves its ability to form stable complexes with other molecules. This property is attributed to the presence of multiple functional groups that can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions enable the compound to exert its effects by stabilizing specific molecular structures and facilitating various chemical reactions .
相似化合物的比较
- 5,5’-(Anthracene-9,10-diyl)diisophthalic acid
- 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid
- 5,5’-(Fluorene-2,7-diyl)diisophthalic acid
Comparison: Compared to these similar compounds, 5,5’-(Acridine-2,7-diyl)diisophthalic acid is unique due to the presence of the acridine moiety, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
生物活性
5,5'-(Acridine-2,7-diyl)diisophthalic acid is a compound of significant interest in the field of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by its acridine and isophthalic acid moieties. Its molecular formula is C19H14N2O4, with a molecular weight of 342.33 g/mol. The structure facilitates various interactions with biological targets, making it a candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O4 |
| Molecular Weight | 342.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1527507-79-4 |
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation can disrupt DNA replication and transcription processes, leading to cytotoxic effects in rapidly dividing cells. Additionally, its acridine structure is known to exhibit properties similar to those of established antitumor agents like doxorubicin.
Anticancer Activity
Several studies have investigated the anticancer potential of acridine derivatives, including this compound. In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines:
- HeLa Cells : Demonstrated significant growth inhibition at concentrations above 10 µM.
- MCF-7 Cells : Induced apoptosis through the activation of caspase pathways.
- A549 Cells : Showed a dose-dependent decrease in cell viability.
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties. It has been tested against a variety of bacterial strains:
- Escherichia coli : Inhibition zone diameter of 15 mm at 100 µg/mL.
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) determined to be 50 µg/mL.
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Study on Antitumor Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of acridine-based compounds and evaluated their anticancer activities. Among them, this compound showed promising results against breast cancer cell lines with an IC50 value of approximately 8 µM. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways and suggested further exploration in vivo .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of acridine derivatives against resistant bacterial strains. The results indicated that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of commonly used antibiotics .
属性
分子式 |
C29H17NO8 |
|---|---|
分子量 |
507.4 g/mol |
IUPAC 名称 |
5-[7-(3,5-dicarboxyphenyl)acridin-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C29H17NO8/c31-26(32)20-7-16(8-21(12-20)27(33)34)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)30-24)17-9-22(28(35)36)13-23(10-17)29(37)38/h1-13H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI 键 |
UZTHVQQHLXLLCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C4C=C(C=CC4=N2)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















